molecular formula C18H14BrN3O3 B4906275 2'-amino-5-bromo-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile

2'-amino-5-bromo-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile

Cat. No.: B4906275
M. Wt: 400.2 g/mol
InChI Key: NFYIHVOGTKBMDM-UHFFFAOYSA-N
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Description

2’-amino-5-bromo-7’-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-5-bromo-7’-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common route involves the bromination of a suitable indole derivative, followed by cyclization and nitrile formation under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2’-amino-5-bromo-7’-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitrile groups to amines.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

2’-amino-5-bromo-7’-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-amino-5-bromo-7’-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromobenzoic acid: A simpler compound with similar bromine and amino functional groups.

    Methyl 2-amino-5-bromobenzoate: Another related compound used in organic synthesis.

    Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate: Shares the indole core structure with the target compound .

Uniqueness

What sets 2’-amino-5-bromo-7’-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile apart is its spiro structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of new molecules with specific biological activities or material properties .

Properties

IUPAC Name

2'-amino-5-bromo-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c1-8-4-13(23)15-14(5-8)25-16(21)11(7-20)18(15)10-6-9(19)2-3-12(10)22-17(18)24/h2-3,6,8H,4-5,21H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYIHVOGTKBMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)Br)NC3=O)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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